molecular formula C12H23ClN4 B1653705 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride CAS No. 1909308-46-8

1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride

Cat. No. B1653705
M. Wt: 258.79
InChI Key: PJYGXNJLWDLWBP-UHFFFAOYSA-N
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Description

“1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride” is an organic compound with the CAS Number: 1909308-46-8 . It has a molecular weight of 258.79 . The IUPAC name of this compound is 1-((1-(tert-butyl)-1H-pyrazol-4-yl)methyl)piperazine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N4.ClH/c1-12(2,3)16-10-11(8-14-16)9-15-6-4-13-5-7-15;/h8,10,13H,4-7,9H2,1-3H3;1H . This indicates that the compound has a molecular structure with 12 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and a chloride ion .


Physical And Chemical Properties Analysis

This compound appears as a powder . It is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Characterization

The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction, characterized by spectroscopic techniques and single crystal XRD data. This study emphasizes the structural characterization and potential for biological activity investigation, though the direct relation to 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride is indirect, showcasing the broader chemical family's relevance in scientific research (Sanjeevarayappa et al., 2015).

Biological Evaluation of Derivatives

A series of pyrazole carboxamide derivatives, including compounds related to 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine, was synthesized. These derivatives underwent X-ray structure characterization, demonstrating the importance of such compounds in developing new therapeutic agents, though the specific activities and applications of 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride itself are not directly addressed (Lv et al., 2013).

Antibacterial and Enzyme Inhibition Activities

Research into novel bis(pyrazole-benzofuran) hybrids, including structures related to 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine, found significant antibacterial efficacies and biofilm inhibition activities. These compounds showed potent inhibition against various bacterial strains and were studied for their potential as MRSA and VRE inhibitors, demonstrating the compound's relevance in addressing antibiotic resistance (Mekky & Sanad, 2020).

Anticonvulsant and Antimicrobial Evaluation

Synthesis and evaluation of anticonvulsant and antimicrobial activities of derivatives within the same chemical family as 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride have been conducted. These studies highlight the therapeutic potential of such compounds in treating neurological disorders and infections, underscoring the chemical family's versatility in drug development (Aytemi̇r et al., 2004).

Antidepressant and Anxiolytic Properties

Research on novel series of compounds, including 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which are structurally related to 1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride, showed significant antidepressant and antianxiety activities. This research indicates the potential psychiatric applications of these compounds, highlighting the broad therapeutic scope of the chemical family (Kumar et al., 2017).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-[(1-tert-butylpyrazol-4-yl)methyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4.ClH/c1-12(2,3)16-10-11(8-14-16)9-15-6-4-13-5-7-15;/h8,10,13H,4-7,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYGXNJLWDLWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)CN2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride

CAS RN

1909308-46-8
Record name Piperazine, 1-[[1-(1,1-dimethylethyl)-1H-pyrazol-4-yl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909308-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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